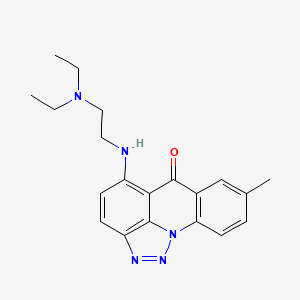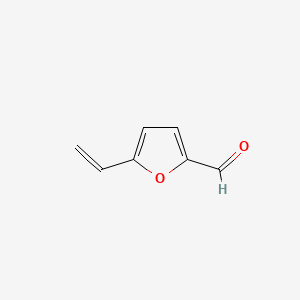
5-Ethenylfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenylfuran-2-carbaldehyde is a synthetic polymer derived from the polymerization of furfural and vinyl alcohol. It is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength. These characteristics make it a valuable material in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethenylfuran-2-carbaldehyde is typically synthesized through the acetalization of polyvinyl alcohol with furfural in the presence of an acid catalyst. The reaction involves the formation of cyclic acetals between the hydroxyl groups of polyvinyl alcohol and the aldehyde group of furfural . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and properties of the final product.
Industrial Production Methods
In industrial settings, the production of polyvinylfurfural involves large-scale reactors where polyvinyl alcohol and furfural are mixed under controlled conditions. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenylfuran-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert polyvinylfurfural into different reduced forms.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-Ethenylfuran-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of adhesives, coatings, and films due to its excellent mechanical and chemical properties
Mécanisme D'action
The mechanism of action of polyvinylfurfural involves its interaction with various molecular targets and pathways. The polymer’s effects are primarily due to its chemical structure, which allows it to form stable complexes with other molecules. This interaction can influence various biological and chemical processes, making it useful in applications such as drug delivery and material science .
Comparaison Avec Des Composés Similaires
5-Ethenylfuran-2-carbaldehyde can be compared with other similar compounds, such as polyvinyl alcohol, polyvinyl butyral, and polyvinylidene fluoride. Each of these polymers has unique properties that make them suitable for different applications:
Polyvinyl Alcohol: Known for its excellent film-forming properties and water solubility.
Polyvinyl Butyral: Used in safety glass and as a binding agent due to its adhesive properties.
Polyvinylidene Fluoride: Valued for its high chemical resistance and piezoelectric properties
This compound stands out due to its combination of thermal stability, chemical resistance, and mechanical strength, making it a versatile material for various applications.
Propriétés
Numéro CAS |
32630-50-5 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
5-ethenylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c1-2-6-3-4-7(5-8)9-6/h2-5H,1H2 |
Clé InChI |
YOYFXGKQGYRVDG-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(O1)C=O |
SMILES canonique |
C=CC1=CC=C(O1)C=O |
Synonymes |
polyvinylfurfural |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




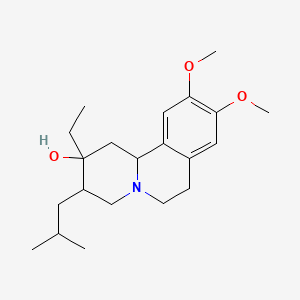

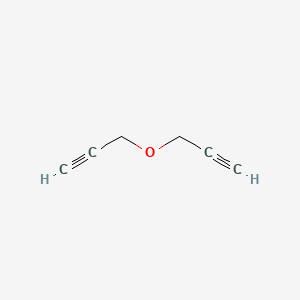
![[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate](/img/structure/B1195091.png)

![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)
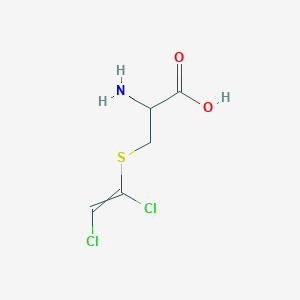
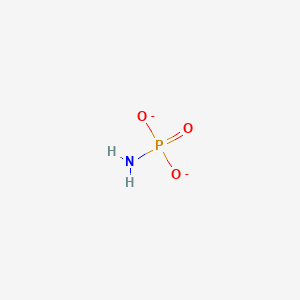
![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)
